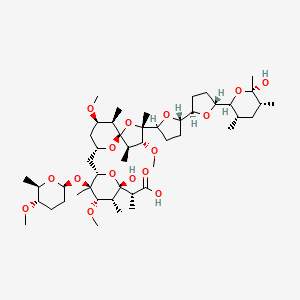![molecular formula C25H28FN3O3 B610849 7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1401333-14-9](/img/structure/B610849.png)
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIPI-6360 is a D2/5-HT2A receptor dual antagonist.
Aplicaciones Científicas De Investigación
Structural and Antiproliferative Activity Analysis
A study by Prasad et al. (2018) focused on the synthesis of a similar compound with 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl and morpholino moieties. This compound demonstrated antiproliferative activity and was analyzed using various spectroscopic methods, X-ray diffraction, and Hirshfeld surface analysis to understand its molecular interactions.
Antischizophrenia Activity
The research by Jian-qi (2011) designed and synthesized derivatives of 3,4-dihydroquinolin-2(1H)-one, including compounds with 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. These compounds showed affinity for D2, 5-HT2A, and 5-HT1A receptors, indicating potential anti-schizophrenia activity.
Metabolite Identification and Transporter-Mediated Excretion
Umehara et al. (2009) identified metabolites of a novel inhibitor, YM758, related to the 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl structure, in human urine and plasma. This study Umehara et al. (2009) also explored the transporter-mediated renal and hepatic excretion of these metabolites, contributing to the understanding of drug metabolism.
Pharmacological Profile as Atypical Antipsychotics
Bolós et al. (1998) synthesized novel compounds structurally related to 7-[3-[4-(6-fluoro-1, 2-benzisoxazol-3-yl)-piperidin-1-yl]propoxy]chromenones. The study Bolós et al. (1998) explored their pharmacological profile, indicating their potential as atypical antipsychotics.
Spectroscopic Characterization and Cytotoxic Studies
Govindhan et al. (2017) synthesized and characterized a compound involving 6-fluorobenzo[d]isoxazol-3-yl piperidin-1-yl using spectroscopic methods. This research Govindhan et al. (2017) also included cytotoxic studies and molecular docking to understand the compound's potential biological applications.
Polymorphism and Pharmacokinetics in Antipsychotic Drug Candidates
Hao et al. (2020) investigated the polymorphs and pharmacokinetics of an antipsychotic drug candidate, CY611, which includes the 6-fluorobenzo[d]-isoxazol-3-yl structure. This study Hao et al. (2020) provided insights into the physicochemical properties and bioavailability of different polymorphic forms.
Propiedades
Número CAS |
1401333-14-9 |
|---|---|
Nombre del producto |
7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one |
Fórmula molecular |
C25H28FN3O3 |
Peso molecular |
437.52 |
Nombre IUPAC |
7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C25H28FN3O3/c1-16-13-18-3-5-20(15-22(18)27-25(16)30)31-12-2-9-29-10-7-17(8-11-29)24-21-6-4-19(26)14-23(21)32-28-24/h3-6,14-17H,2,7-13H2,1H3,(H,27,30) |
Clave InChI |
VNARHBGTWQXKOB-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=CC(OCCCN3CCC(C4=NOC5=CC(F)=CC=C45)CC3)=C2)CC1C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(±)-SIPI-6360; (±)-SIPI6360; (±)-SIPI 6360; SIPI6360; SIPI-6360; SIPI 6360 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester](/img/structure/B610766.png)

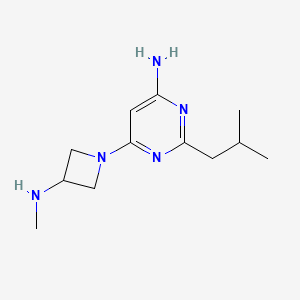
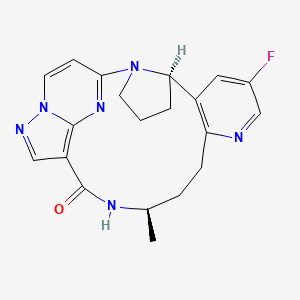
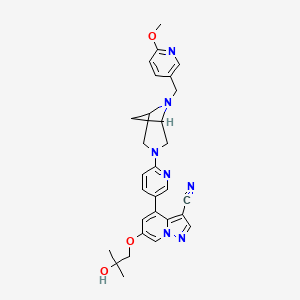
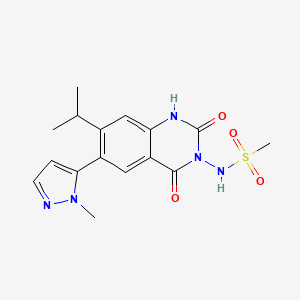
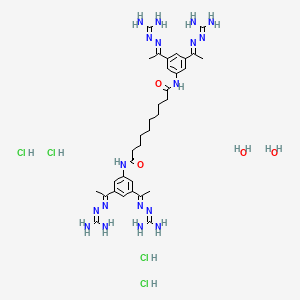
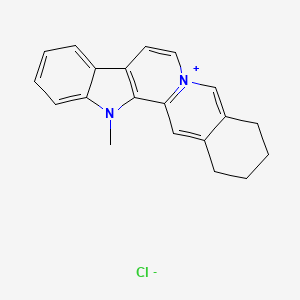
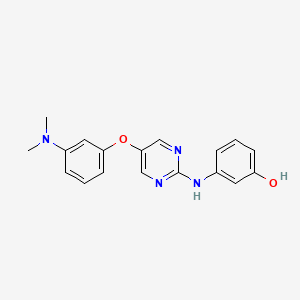

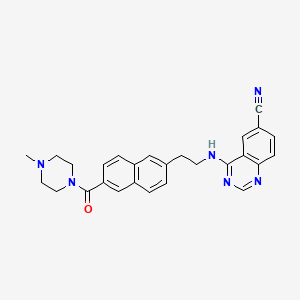
![2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine](/img/structure/B610789.png)
